molecular formula C14H20N2O B176629 N-ethyl-N-methyl-5-methoxy-tryptamine CAS No. 16977-53-0

N-ethyl-N-methyl-5-methoxy-tryptamine

Cat. No. B176629
CAS RN: 16977-53-0
M. Wt: 232.32 g/mol
InChI Key: AVECDEWGCOLCPZ-UHFFFAOYSA-N
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Description

N-Ethyl-N-methyl-5-methoxy-tryptamine is a derivative of Tryptamine, which is a non-selective serotonin receptor agonist and serotonin-norepinephrine-dopamine releasing agent (SNDRA) .


Molecular Structure Analysis

The molecular structure of N-ethyl-N-methyl-5-methoxy-tryptamine is characterized by an indole ring substituted at the 3-position by an ethanamine . The molecular formula is C14H20N2O . The compound has a molecular weight of 232.32 g/mol . The InChIKey is AVECDEWGCOLCPZ-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involving N-ethyl-N-methyl-5-methoxy-tryptamine have been studied in the context of its metabolism . The compound undergoes phase I and II metabolism, which involves various enzymatic reactions .


Physical And Chemical Properties Analysis

N-ethyl-N-methyl-5-methoxy-tryptamine has a molecular weight of 232.32 g/mol . It has a topological polar surface area of 28.3 Ų . The compound has a rotatable bond count of 5 . The exact mass and monoisotopic mass are 232.157563266 g/mol .

Scientific Research Applications

Analytical Characterization and Synthesis

  • Analytical Characterization of N,N-Dialkyltryptamines : Brandt et al. (2017) focused on the analytical characterization of several N,N-dialkyltryptamines, including 5-methoxy variants. The study provides detailed spectral data crucial for researchers exploring clinical and non-clinical uses of these substances (Brandt et al., 2017).

  • Synthesis and Characterization of Tryptamines : Another study by Brandt et al. (2012) discusses the synthesis of 5-methoxy-2-methyl-N,N-dialkyltryptamines. This research aimed to provide reference standards for new psychoactive tryptamines, helping in forensic and clinical analysis (Brandt et al., 2012).

Pharmacology and Toxicology

  • Tryptamine-Derived Drugs of Abuse : Katagi et al. (2010) explored the metabolism and toxicologic analysis of tryptamine-derived drugs, including 5-Methoxy-N,N-dialkyltryptamines. This study is significant for understanding the metabolism of psychotomimetic tryptamine-derived drugs and their forensic toxicologic analyses (Katagi et al., 2010).

  • Receptor Binding Profiles of Tryptamine Analogs : Klein et al. (2018) examined the binding affinities of various tryptamine analogs at multiple receptor sites. The study contributes to understanding the psychopharmacological effects of these compounds (Klein et al., 2018).

Metabolism Studies

  • In Vitro and In Vivo Metabolism of Tryptamines : Grafinger et al. (2018) conducted a study on the metabolism of synthetic tryptamines using the microbial model Cunninghamella elegans. This research is crucial for understanding the biotransformation of these substances (Grafinger et al., 2018).

  • Metabolism of Tryptamine-Derived Psychoactive Substances : Caspar et al. (2018) focused on the metabolism of certain N,N-dialkylated tryptamines, providing insight into their biotransformation and detection in urine (Caspar et al., 2018).

Miscellaneous Studies

  • Characterization of Synthetic Tryptamines : Brandt et al. (2004) characterized the Speeter and Anthony synthetic route to 5-methoxy-N,N-diisopropyltryptamine, providing insights into the synthesis and identification of side products (Brandt et al., 2004).

  • Selective Serotonin Receptor Binding : Glennon et al. (2000) studied 2-substituted tryptamines, focusing on their selectivity for 5-HT(6) serotonin receptors. This research aids in understanding the receptor-specific actions of these compounds (Glennon et al., 2000).

properties

IUPAC Name

N-ethyl-2-(5-methoxy-1H-indol-3-yl)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-4-16(2)8-7-11-10-15-14-6-5-12(17-3)9-13(11)14/h5-6,9-10,15H,4,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVECDEWGCOLCPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)CCC1=CNC2=C1C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10937676
Record name 5-MeO-MET
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10937676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-N-methyl-5-methoxy-tryptamine

CAS RN

16977-53-0
Record name N-Methyl-N-ethyl-5-methoxytryptamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016977530
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-MeO-MET
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10937676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-METHYL-N-ETHYL-5-METHOXYTRYPTAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CNT3HAM6G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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